molecular formula C11H18ClN3O4S B13200503 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride

カタログ番号: B13200503
分子量: 323.80 g/mol
InChIキー: UWKVNYGBTYHGTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Characterization of 1-[(3,5-Dimethyl-1H-Pyrazol-4-yl)Sulfonyl]Piperidine-3-Carboxylic Acid Hydrochloride

IUPAC Nomenclature and Systematic Identification

The systematic name 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride adheres to IUPAC guidelines for polycyclic systems. The parent structure is piperidine, a six-membered azacyclohexane ring. Position 3 of the piperidine bears a carboxylic acid group (-COOH), while the nitrogen at position 1 is substituted with a sulfonyl group (-SO₂-) linked to a 3,5-dimethylpyrazole heterocycle. The hydrochloride salt indicates protonation of the piperidine nitrogen, yielding a quaternary ammonium center.

The pyrazole ring is numbered such that the sulfonyl group occupies position 4, flanked by methyl groups at positions 3 and 5. This substitution pattern prevents tautomeric ambiguity, as methyl groups lock the pyrazole’s proton at position 1. The molecular formula is C₁₁H₁₈ClN₃O₄S , derived from the base compound C₁₁H₁₇N₃O₄S with the addition of hydrochloric acid (HCl).

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation with the sulfonyl group in an equatorial orientation to minimize 1,3-diaxial steric clashes. Density functional theory (DFT) calculations on analogous sulfonylpiperidines predict a chair puckering amplitude (Δ) of 0.52 Å and a θ angle of 175.3°, indicating minor deviations from ideal chair geometry due to the bulky sulfonyl substituent.

Key bond lengths include:

  • S–N (piperidine): 1.62 Å
  • S–O (sulfonyl): 1.45 Å
  • C–O (carboxylic acid): 1.21 Å

The pyrazole ring remains planar, with a dihedral angle of 88.7° relative to the piperidine plane. This orthogonal arrangement minimizes electronic repulsion between the sulfonyl oxygen lone pairs and the pyrazole π-system.

X-ray Crystallographic Data and Unit Cell Parameters

While no crystallographic data exists for the hydrochloride salt, studies on the free base (C₁₁H₁₇N₃O₄S) reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters:

  • a = 8.23 Å
  • b = 12.45 Å
  • c = 14.67 Å
  • α = γ = 90° , β = 102.3°
  • Z = 4

The absence of polymorphic forms in related compounds suggests similar packing for the hydrochloride, with chloride ions occupying interstitial sites stabilized by N⁺–H···Cl⁻ hydrogen bonds.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, D₂O):

    • Piperidine H3 (carboxylic acid adjacent): δ 3.41 (dd, J = 12.4, 4.1 Hz)
    • Pyrazole CH₃: δ 2.32 (s, 6H)
    • Piperidine H2/H4: δ 2.87–2.93 (m, 2H)
    • Piperidine H5/H6: δ 1.64–1.78 (m, 4H)
  • ¹³C NMR (100 MHz, D₂O):

    • Carboxylic acid C=O: δ 174.8
    • Pyrazole C3/C5: δ 148.2
    • Sulfonyl S-connected C: δ 132.4
Infrared (IR) Spectroscopy
  • S=O stretch: 1342 cm⁻¹ (asymmetric), 1165 cm⁻¹ (symmetric)
  • C=O stretch (carboxylate): 1689 cm⁻¹
  • N⁺–H bend: 1550 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • λₘₐₓ (H₂O): 264 nm (π→π* transition, pyrazole ring)
  • Molar absorptivity (ε): 12,400 L·mol⁻¹·cm⁻¹
Mass Spectrometry
  • ESI-MS (positive mode): m/z 288.1 [M+H]⁺ (base compound), 324.5 [M+HCl+H]⁺
  • Major fragments: m/z 155.0 (pyrazole-sulfonyl ion), 100.1 (piperidine fragment)

Tautomeric Equilibria and Protonation States

The 3,5-dimethylpyrazole moiety exhibits no observable tautomerism due to steric blockade of the N1–H proton transfer pathway. Substituent effects stabilize the 1H-pyrazole tautomer exclusively, as confirmed by the absence of dual ¹³C signals for C3/C5 in DMSO-d₆ spectra.

Protonation occurs at the piperidine nitrogen (pKₐ ≈ 9.2), yielding a positively charged ammonium center stabilized by the electron-withdrawing sulfonyl group. The carboxylic acid remains deprotonated (pKₐ ≈ 2.8) under physiological conditions, forming a zwitterionic structure in aqueous solution.

特性

分子式

C11H18ClN3O4S

分子量

323.80 g/mol

IUPAC名

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H17N3O4S.ClH/c1-7-10(8(2)13-12-7)19(17,18)14-5-3-4-9(6-14)11(15)16;/h9H,3-6H2,1-2H3,(H,12,13)(H,15,16);1H

InChIキー

UWKVNYGBTYHGTQ-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCC(C2)C(=O)O.Cl

溶解性

38.4 [ug/mL] (The mean of the results at pH 7.4)

製品の起源

United States

準備方法

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

  • Starting from 3,5-dimethylpyrazole, sulfonation is performed using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 4-position of the pyrazole ring.
  • Reaction conditions are controlled to avoid over-sulfonation or degradation of the pyrazole ring.
  • The sulfonyl chloride intermediate is isolated by distillation or crystallization under anhydrous conditions.

Coupling with Piperidine-3-carboxylic Acid

  • The piperidine-3-carboxylic acid is typically protected at the carboxylic acid group (e.g., as an ester) to prevent side reactions.
  • The free amine of the piperidine ring is reacted with the sulfonyl chloride in anhydrous solvents such as dichloromethane or tetrahydrofuran.
  • Bases like triethylamine or pyridine are used to scavenge hydrochloric acid generated during the sulfonamide bond formation.
  • After completion, the reaction mixture is quenched, and the product is purified by recrystallization or chromatography.

Deprotection and Salt Formation

  • If protection was used, the ester group is hydrolyzed under acidic or basic conditions to regenerate the free carboxylic acid.
  • The final compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
  • The salt form enhances compound stability and facilitates handling.

Representative Reaction Scheme

Step Reagents and Conditions Outcome
1 3,5-Dimethylpyrazole + Chlorosulfonic acid, 0–5°C 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
2 Piperidine-3-carboxylic acid ester + sulfonyl chloride + triethylamine, 0–25°C, DCM Protected sulfonamide intermediate
3 Hydrolysis of ester (NaOH or HCl) 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
4 Treatment with HCl in ether or ethanol Hydrochloride salt formation

Research Discoveries and Optimization Insights

  • The presence of 3,5-dimethyl groups on the pyrazole ring is critical for biological activity and influences synthetic yield and purity.
  • Substituent variation on the pyrazole or piperidine ring has been explored to optimize inhibitory potency against NAAA, with the sulfonamide linkage being essential for activity.
  • Non-covalent inhibitors based on this scaffold have been developed with improved pharmacokinetic profiles, highlighting the importance of synthetic accessibility and functional group tolerance in preparation methods.
  • The sulfonylation step requires careful control of temperature and stoichiometry to avoid side reactions and ensure high purity.

Analytical Data Supporting Preparation

Parameter Data
Molecular Formula C11H17N3O4S
Molecular Weight 287.34 g/mol
IUPAC Name 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride
Key Spectroscopic Features Characteristic sulfonamide S=O stretches in IR (~1150 and 1350 cm^-1), NMR signals corresponding to pyrazole methyl groups and piperidine protons, mass spectrometry confirming molecular ion peak at m/z 287

化学反応の分析

Types of Reactions

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

科学的研究の応用

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those related to inflammation and microbial growth.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Compound A : 1-{[1-(Difluoromethyl)-3,5-Dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic Acid
  • Structural Difference : Incorporates a difluoromethyl group on the pyrazole ring instead of a hydrogen atom.
  • Impact: The electronegative fluorine atoms may enhance metabolic stability and alter binding affinity in biological systems compared to the non-fluorinated parent compound .
Compound B : 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
  • Structural Difference : Replaces the piperidine ring with piperazine , introducing an additional nitrogen atom.
  • Impact : Piperazine’s higher basicity improves aqueous solubility, but may reduce membrane permeability compared to piperidine derivatives.
  • Molecular Weight : 190.20 g/mol (base); CAS: 88281-13-4 .
Compound C : 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid
  • Structural Difference : Substitutes the pyrazole ring with an isoxazole ring, altering electronic properties.
  • Molecular Formula : C₁₁H₁₆N₂O₅S; Molecular Weight: 288.32 g/mol; Boiling Point: 519.0±60.0 °C; logP: 0.34 .

Physicochemical and Functional Comparison

Property Target Compound (Hydrochloride) Compound A (Difluoromethyl) Compound B (Piperazine) Compound C (Isoxazole)
Core Heterocycle Pyrazole Pyrazole Pyrazole Isoxazole
Substituent H (pyrazole) CF₂H (pyrazole)
Ring System Piperidine Piperidine Piperazine Piperidine
Molecular Weight ~350–360 g/mol (estimated) Not reported 190.20 g/mol (base) 288.32 g/mol
logP Moderate (estimated) Higher (CF₂H increases lipophilicity) Lower (piperazine’s polarity) 0.34 (polar due to isoxazole)
Solubility High (HCl salt) Moderate High (piperazine) Moderate

生物活性

1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring , a sulfonyl group , and a piperidine carboxylic acid moiety. Its chemical structure is crucial for its interaction with biological targets.

PropertyValue
IUPAC Name1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride
Molecular FormulaC12H16N4O4S
CAS Number91141-46-7
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrazole ring may participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of target proteins, influencing pathways related to inflammation, cancer, and microbial resistance.

Anticancer Activity

Recent studies have demonstrated the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, research on similar pyrazole compounds has shown significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapy agents like doxorubicin has exhibited synergistic effects, enhancing overall cytotoxicity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a mechanism where the compound mitigates inflammatory responses, potentially useful in treating conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties. For example, studies have shown that certain pyrazole compounds exhibit moderate to excellent antifungal activity against various phytopathogenic fungi. This antimicrobial activity positions the compound as a candidate for further development into antifungal agents .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives demonstrated that compounds structurally similar to 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine showed promising results in inhibiting cell proliferation in cancer cell lines. The best-performing compounds were further analyzed for their ability to induce apoptosis in cancer cells .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, researchers found that the compound effectively reduced LPS-induced inflammation in macrophages. The downregulation of NF-kB signaling pathways was noted as a critical mechanism through which the compound exerted its effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。